1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide, commonly known as DAPT, is a chemical compound that has gained significant attention in scientific research. DAPT is a potent inhibitor of gamma-secretase, an enzyme that plays a crucial role in the processing of amyloid precursor protein (APP) and Notch receptors. The inhibition of gamma-secretase by DAPT has been found to have potential therapeutic applications in the treatment of Alzheimer's disease, cancer, and other diseases.
Mechanism of Action
DAPT works by inhibiting the activity of gamma-secretase, an enzyme that cleaves 1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide and Notch receptors, resulting in the release of beta-amyloid and the activation of Notch signaling, respectively. By blocking gamma-secretase, DAPT prevents the production of beta-amyloid and the activation of Notch signaling, which could potentially have therapeutic applications in Alzheimer's disease and cancer.
Biochemical and Physiological Effects
DAPT has been found to have a variety of biochemical and physiological effects. In addition to its inhibition of gamma-secretase and Notch signaling, DAPT has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune system.
Advantages and Limitations for Lab Experiments
DAPT has several advantages for lab experiments, including its high potency and specificity for gamma-secretase and Notch signaling. However, DAPT also has some limitations, including its relatively short half-life and potential toxicity at high concentrations.
Future Directions
There are several future directions for research on DAPT. One area of research is the development of more potent and selective gamma-secretase inhibitors that could potentially have even greater therapeutic applications in Alzheimer's disease and cancer. Another area of research is the identification of biomarkers that could be used to predict the response to DAPT treatment in patients with Alzheimer's disease or cancer. Additionally, the combination of DAPT with other drugs or therapies could potentially enhance its therapeutic efficacy.
Synthesis Methods
DAPT can be synthesized through a multistep process involving the reaction of piperidine with ethyl 3-aminobenzoate, followed by sulfonylation with dimethylsulfonyl chloride. The resulting compound is then reacted with 3-ethoxybenzylamine to yield DAPT.
Scientific Research Applications
DAPT has been extensively studied for its potential therapeutic applications in Alzheimer's disease, cancer, and other diseases. In Alzheimer's disease, the accumulation of beta-amyloid plaques in the brain is believed to play a significant role in the development of the disease. DAPT has been found to inhibit the production of beta-amyloid by blocking gamma-secretase, which could potentially slow down or even reverse the progression of Alzheimer's disease.
In cancer research, DAPT has been found to inhibit the Notch signaling pathway, which plays a crucial role in cell proliferation and differentiation. The inhibition of Notch signaling by DAPT has been found to have potential therapeutic applications in the treatment of various types of cancer, including breast cancer, lung cancer, and pancreatic cancer.
properties
IUPAC Name |
1-(dimethylsulfamoyl)-N-[(3-ethoxyphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O4S/c1-4-24-16-7-5-6-14(12-16)13-18-17(21)15-8-10-20(11-9-15)25(22,23)19(2)3/h5-7,12,15H,4,8-11,13H2,1-3H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPFLGXWLLMGLHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)S(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.